Cas no 959636-67-0 ((5-hydroxy-1-benzothiophen-2-yl)boronic Acid)

(5-Hydroxy-1-benzothiophen-2-yl)boronic acid is a heterocyclic boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. Its benzothiophene scaffold, functionalized with a hydroxyl group at the 5-position, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides, making it valuable in pharmaceutical and materials science applications. This compound exhibits good stability under standard handling conditions and offers compatibility with diverse reaction conditions. Its structural features enable the synthesis of complex biaryl or heterobiaryl systems, contributing to the development of bioactive molecules and advanced functional materials.
(5-hydroxy-1-benzothiophen-2-yl)boronic Acid structure
959636-67-0 structure
Product Name:(5-hydroxy-1-benzothiophen-2-yl)boronic Acid
CAS No:959636-67-0
MF:C8H7BO3S
MW:194.015381097794
CID:1986038
PubChem ID:44435712
Update Time:2025-08-04

(5-hydroxy-1-benzothiophen-2-yl)boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-hydroxy-1-benzothiophen-2-yl)boronic Acid
    • Boronic acid, B-(5-hydroxybenzo[b]thien-2-yl)-
    • LogP
    • b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
    • BDBM50225392
    • CHEMBL395398
    • DTXSID401260958
    • PD182606
    • 959636-67-0
    • DB-141324
    • AKOS015966633
    • 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid
    • (5-Hydroxybenzo[b]thiophen-2-yl)boronic acid
    • Inchi: 1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H
    • InChI Key: VDCIKADVYWVDGT-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CC2C=C(C=CC1=2)O

Computed Properties

  • Exact Mass: 194.0208954g/mol
  • Monoisotopic Mass: 194.0208954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.9Ų

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(5-hydroxy-1-benzothiophen-2-yl)boronic Acid Related Literature

Additional information on (5-hydroxy-1-benzothiophen-2-yl)boronic Acid

Introduction to (5-Hydroxy-1-Benzothiophen-2-Yl)Boronic Acid (CAS No. 959636-67-0)

The compound (5-hydroxy-1-benzothiophen-2-yl)boronic acid with CAS number 959636-67-0 has emerged as a significant molecule in the field of organic chemistry, particularly in drug discovery and materials science. This compound belongs to the class of boronic acids, which are widely used as intermediates in the synthesis of various biologically active compounds and advanced materials.

Benzothiophene derivatives, such as (5-hydroxy-1-benzothiophen-2-yl)boronic acid, have garnered attention due to their unique electronic properties and potential applications in optoelectronic devices. Recent studies have highlighted the role of these compounds in enhancing the efficiency of organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the hydroxyl group at the 5-position introduces additional functionality, making this compound a versatile building block for further chemical modifications.

From a synthetic perspective, (5-hydroxy-1-benzothiophen-2-yl)boronic acid can be synthesized via various routes, including Suzuki-Miyaura coupling reactions, which are pivotal in cross-coupling chemistry. The use of this compound as a boronic acid partner enables the construction of complex aromatic systems with high precision and efficiency. Researchers have demonstrated its utility in synthesizing heterocyclic compounds with potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents.

The structural uniqueness of (5-hydroxy-1-benzothiophen-2-yl)boronic acid lies in its fused benzene and thiophene rings, which contribute to its stability and reactivity. The sulfur atom within the thiophene ring imparts distinct electronic characteristics, making this compound suitable for applications requiring specific redox properties. Recent advancements in computational chemistry have allowed for a deeper understanding of its electronic structure, paving the way for tailored modifications to enhance its performance in various chemical reactions.

In terms of biological activity, (5-hydroxy-1-benzothiophen-2-yl)boronic acid has shown promise as a precursor for bioactive molecules. Its ability to participate in cross-coupling reactions facilitates the creation of diverse scaffolds that can be tested for their pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy.

Moreover, the integration of (5-hydroxy-1-benzothiophen-2-ylium)boronic acid into materials science has opened new avenues for developing advanced functional materials. Its application in organic electronics is driven by its ability to form stable interfaces and enhance charge transport properties. Recent research has focused on incorporating this compound into polymer blends to improve their mechanical and electrical properties, making them suitable for high-performance applications.

The synthesis and characterization of (5-hydroxy-1-benzothiophen-2-ylium)boronic acid have been extensively documented, with researchers emphasizing its stability under various reaction conditions. Its compatibility with a wide range of coupling partners makes it an invaluable tool in modern organic synthesis. The compound's ability to undergo multiple transformations without losing its core structure underscores its versatility in both academic and industrial settings.

In conclusion, (5-hydroxy-1-benzothiophen -2-ylium)boronic acid (CAS No. 959636 - 67 - 0) stands out as a critical molecule with multifaceted applications across chemistry and materials science. Its unique structure, reactivity, and compatibility with cutting-edge synthetic techniques position it as a key player in advancing scientific research and technological innovations.

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